4-Hydroxypentanoic acid
Overview
Description
4-Hydroxypentanoic acid, also known as 4-hydroxyvaleric acid, is a hydroxy fatty acid with the molecular formula C5H10O3. It is a derivative of valeric acid, where a hydroxy group replaces one of the hydrogen atoms on the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypentanoic acid can be synthesized through the catalytic hydrogenation of levulinic acid. This process involves the use of catalysts such as platinum or ruthenium on carbon, and the reaction is typically carried out in an aqueous environment. The hydrogenation of levulinic acid produces this compound as an intermediate, which can then be further processed to yield γ-valerolactone .
Industrial Production Methods: Industrial production of this compound often involves the electrochemical reduction of levulinic acid. This method has been shown to achieve high selectivity and efficiency, making it a viable option for large-scale production. The process involves the use of electrochemical cells and specific reaction conditions to ensure the selective formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxopentanoic acid.
Reduction: It can be reduced to produce 1,4-pentanediol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as platinum or ruthenium on carbon are used in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxy group with a chlorine atom
Major Products:
Oxidation: 4-oxopentanoic acid.
Reduction: 1,4-pentanediol.
Substitution: 4-chloropentanoic acid
Scientific Research Applications
4-Hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemicals, including γ-valerolactone and biopolymers.
Biology: It serves as a building block for the synthesis of biodegradable plastics and other biocompatible materials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of green solvents and as a precursor for various fine chemicals .
Mechanism of Action
The mechanism of action of 4-hydroxypentanoic acid involves its conversion into other compounds through various chemical reactions. For example, during the hydrogenation of levulinic acid, this compound acts as an intermediate, which is then further reduced to form γ-valerolactone. This process involves the transfer of hydrogen atoms to the carbonyl group of levulinic acid, followed by the formation of a hydroxy group and subsequent ring closure to form the lactone .
Comparison with Similar Compounds
Valeric Acid: The parent compound of 4-hydroxypentanoic acid, differing by the presence of a hydroxy group.
γ-Valerolactone: A cyclic ester formed from this compound.
1,4-Pentanediol: A diol formed by the reduction of this compound
Uniqueness: this compound is unique due to its role as an intermediate in the production of biodegradable plastics and green solvents. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)2-3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHKPLXYWVCLME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
251634-03-4 | |
Record name | Poly(4-hydroxyvalerate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251634-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60928958 | |
Record name | 4-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13532-37-1 | |
Record name | 4-Hydroxyvaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13532-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60928958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYVALERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58B139Q3RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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